molecular formula C14H17N3O B3249326 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one CAS No. 193274-04-3

3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one

Cat. No.: B3249326
CAS No.: 193274-04-3
M. Wt: 243.3 g/mol
InChI Key: SRIVSGVZUKSXSC-UHFFFAOYSA-N
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Description

3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound that possesses a unique fused ring structure, making it a valuable subject of study in various scientific disciplines This compound is characterized by its pyrazole and pyridine rings, which are commonly found in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one generally involves multistep organic reactions:

  • Step 1: : Construction of the pyrazole ring, typically through the condensation of suitable hydrazines with 1,3-dicarbonyl compounds.

  • Step 2: : Formation of the fused pyrazolopyridine ring system, which often requires cyclization reactions under conditions that may include the use of strong acids or bases, elevated temperatures, and/or catalysts to facilitate the ring closure.

Industrial Production Methods

For large-scale industrial production, the following methods are often optimized:

  • High-Throughput Screening: : Optimization of reaction conditions to maximize yield and purity, often involving solvent selection, temperature control, and catalyst choice.

  • Flow Chemistry: : Utilizing continuous flow reactors for improved control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can undergo various chemical reactions, including:

  • Oxidation: : Converts the compound into oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduces the compound, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Involves the replacement of functional groups, often with nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild to moderate conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, often in the presence of anhydrous solvents like ether or tetrahydrofuran.

  • Substitution: : Nucleophiles (like halides, amines) or electrophiles (such as acyl chlorides) under varied conditions, often requiring catalysts or specific solvents.

Major Products Formed

The major products depend on the type of reaction and the specific reagents used:

  • Oxidation: : Formation of pyrazolopyridinone derivatives with increased oxygen functionality.

  • Reduction: : Reduced forms retaining the core structure but with modified functional groups.

  • Substitution: : Diverse substituted derivatives, depending on the reactants and conditions.

Scientific Research Applications

3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one has versatile applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, due to its unique structural features.

  • Biology: : Investigated for its potential as a biological probe or as a lead compound in drug discovery.

  • Medicine: : Explored for its pharmacological activities, including potential use in treating various diseases.

  • Industry: : Employed in the development of specialty chemicals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism by which 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: : May include enzymes, receptors, and other proteins that play crucial roles in biological processes.

  • Pathways Involved: : The specific pathways can vary, but often involve modulation of signaling cascades, inhibition or activation of enzymes, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1H-indazole-3(2H)-one: : Shares a similar core structure but differs in the fused ring system.

  • 3A-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3(3aH)-one: : Another structural isomer with potential variations in reactivity and applications.

Uniqueness

What sets 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one apart is its specific fusion of the pyrazole and pyridine rings, which can impart unique chemical properties and biological activities, making it a distinct and valuable compound for research and development.

Voilà! There's your detailed article on this fascinating compound

Properties

IUPAC Name

3a-benzyl-2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-17-13(18)14(9-11-5-3-2-4-6-11)10-15-8-7-12(14)16-17/h2-6,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIVSGVZUKSXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CNCCC2=N1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132517
Record name 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-04-3
Record name 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193274-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-benzyl-4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3ethyl ester (1935.97 g, 5.36 moo in toluene (9700 mL) was added methylhydrazine (299.2 mL, 5.63 mot), followed by acetic acid (325 mL, 5.68 mol) slowly at about 8° C. The reaction mixture was heated slowly to about 65° C. and stirred for about 7.5 hours. After cooling to room temperature, the organic layer was washed with 10% sodium bicarbonate, water and saturated NaCl solution and concentrated in vacuo to a low volume. The reaction was repeated at same scale, twice. The concentrated product solutions from the three reactions were combined and mixed with IPE (50 L), cooled to about 0° C., HCl gas was introduced repeatedly and stirred at room temperature overnight until the deprotection was complete. The mixture was concentrated in vacuo to about half of the original volume, methylene chloride (24 L) was added, followed by NH4OH (22 L). The mixture was then extracted with methylene chloride and concentrated to a low volume (6 to 7 L). Hexane (20 L) was added and the mixture was cooled to about 1520° C. The free base product was collected as crystals and dried under vacuum (2985 g total, yield 84.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
299.2 mL
Type
reactant
Reaction Step One
Quantity
9700 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Reactant of Route 2
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Reactant of Route 3
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Reactant of Route 4
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Reactant of Route 5
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Reactant of Route 6
Reactant of Route 6
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one

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